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This guide provides a detailed spectroscopic comparison of 2-butyl-5-iodofuran and its primary

regioisomers. Aimed at researchers, scientists, and professionals in drug development, this

document outlines the key distinguishing features in their Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for

the unambiguous identification and characterization of these compounds in complex reaction

mixtures.

While direct experimental data for all regioisomers of 2-butyl-iodofuran is not readily available

in published literature, this guide compiles data from closely related furan derivatives to provide

accurate predictions for their spectroscopic properties. The presented data is based on

established principles of spectroscopy and analysis of compounds such as 2-butylfuran, 2-

iodofuran, 3-iodofuran, and other 2,5-disubstituted furans.

Introduction to 2-Butyl-5-iodofuran and its
Regioisomers
2-Butyl-5-iodofuran is a substituted furan derivative with potential applications in organic

synthesis and medicinal chemistry. The synthesis of this compound can often lead to the

formation of various regioisomers, depending on the reaction conditions and starting materials.

The primary regioisomers of interest include:
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2-butyl-5-iodofuran

2-butyl-4-iodofuran

2-butyl-3-iodofuran

3-butyl-2-iodofuran

The precise identification of each isomer is critical for understanding reaction mechanisms and

for ensuring the purity of target compounds. The following sections provide a detailed

breakdown of the expected spectroscopic data for each of these regioisomers.

Comparative Spectroscopic Data
The following tables summarize the predicted and known quantitative data for the

spectroscopic analysis of 2-butyl-5-iodofuran and its related isomers.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
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Compound Furan Protons (δ, ppm) Butyl Protons (δ, ppm)

2-butylfuran
H5: ~7.28 (m), H3: ~6.25 (m),

H4: ~5.95 (m)

α-CH₂: ~2.58 (t), β-CH₂: ~1.59

(m), γ-CH₂: ~1.36 (m), CH₃:

~0.91 (t)

2-iodofuran
H5: ~7.4 (d), H3: ~6.5 (d), H4:

~6.3 (dd)
-

3-iodofuran
H2: ~7.5 (s), H5: ~7.4 (s), H4:

~6.4 (s)
-

Predicted 2-butyl-5-iodofuran
H3: ~6.35 (d, J ≈ 3.2 Hz), H4:

~6.05 (d, J ≈ 3.2 Hz)

α-CH₂: ~2.65 (t), β-CH₂: ~1.60

(m), γ-CH₂: ~1.38 (m), CH₃:

~0.92 (t)

Predicted 2-butyl-3-iodofuran
H5: ~7.35 (d, J ≈ 1.8 Hz), H4:

~6.15 (d, J ≈ 1.8 Hz)

α-CH₂: ~2.60 (t), β-CH₂: ~1.60

(m), γ-CH₂: ~1.37 (m), CH₃:

~0.92 (t)

Predicted 2-butyl-4-iodofuran H5: ~7.30 (s), H3: ~6.40 (s)

α-CH₂: ~2.62 (t), β-CH₂: ~1.59

(m), γ-CH₂: ~1.36 (m), CH₃:

~0.91 (t)

Predicted 3-butyl-2-iodofuran
H5: ~7.40 (d, J ≈ 1.9 Hz), H4:

~6.20 (d, J ≈ 1.9 Hz)

α-CH₂: ~2.55 (t), β-CH₂: ~1.58

(m), γ-CH₂: ~1.35 (m), CH₃:

~0.90 (t)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15214310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Furan Carbons (δ, ppm) Butyl Carbons (δ, ppm)

2-butylfuran
C2: ~156.5, C5: ~140.5, C3:

~110.0, C4: ~104.5

α-CH₂: ~27.8, β-CH₂: ~30.5, γ-

CH₂: ~22.3, CH₃: ~13.8

2-iodofuran
C2: ~85.0, C5: ~148.0, C3:

~115.0, C4: ~112.0
-

3-iodofuran
C3: ~92.0, C2: ~145.0, C5:

~142.0, C4: ~110.0
-

Predicted 2-butyl-5-iodofuran
C2: ~160.0, C5: ~88.0, C3:

~118.0, C4: ~108.0

α-CH₂: ~28.0, β-CH₂: ~30.3, γ-

CH₂: ~22.1, CH₃: ~13.7

Predicted 2-butyl-3-iodofuran
C2: ~158.0, C3: ~95.0, C5:

~143.0, C4: ~112.0

α-CH₂: ~27.9, β-CH₂: ~30.4, γ-

CH₂: ~22.2, CH₃: ~13.8

Predicted 2-butyl-4-iodofuran
C2: ~157.0, C4: ~90.0, C5:

~145.0, C3: ~115.0

α-CH₂: ~27.8, β-CH₂: ~30.5, γ-

CH₂: ~22.3, CH₃: ~13.8

Predicted 3-butyl-2-iodofuran
C3: ~120.0, C2: ~87.0, C5:

~144.0, C4: ~110.0

α-CH₂: ~25.0, β-CH₂: ~33.0, γ-

CH₂: ~22.0, CH₃: ~13.9

Table 3: Key IR Spectroscopic Data (Characteristic Bands, cm⁻¹)

Compound C-H (furan) C=C (furan) C-O-C (furan) C-I

2-butylfuran ~3100-3150 ~1500-1600 ~1000-1150 -

Iodofurans ~3100-3150 ~1480-1580 ~1000-1150 ~500-600

Predicted 2-

butyl-iodofuran

Isomers

~3100-3150 ~1480-1580 ~1000-1150 ~500-600

Table 4: Mass Spectrometry Data (Key Fragments, m/z)
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Compound Molecular Ion [M]⁺ Key Fragments

2-butylfuran 124 81 (M-C₃H₇)⁺, 67 (furan-CH₂)⁺

2-iodofuran 194 127 (I)⁺, 67 (C₄H₃O)⁺

Predicted 2-butyl-5-iodofuran 250
207 (M-C₃H₇)⁺, 127 (I)⁺, 123

(M-I)⁺, 81 (C₄H₂O-C₄H₉)⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the purified furan derivative is dissolved in

0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 16 ppm, a

relaxation delay of 1 s, and 16 transients.

¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 250 ppm, a

relaxation delay of 2 s, and 1024 transients. Proton decoupling is applied during acquisition.

Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an

attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of the neat liquid sample is placed directly on the ATR

crystal. For solid samples, a small amount of the powder is pressed against the crystal.
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Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background

spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from

the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in

a volatile organic solvent such as dichloromethane or hexane.

GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness is used.

The oven temperature program is initiated at 50°C, held for 2 minutes, then ramped at

10°C/min to 250°C and held for 5 minutes. Helium is used as the carrier gas at a constant

flow rate of 1 mL/min.

MS Conditions: The ion source temperature is maintained at 230°C and the electron energy

is set to 70 eV. Mass spectra are recorded over a mass range of m/z 40-400.

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the

analyte. The mass spectrum corresponding to the chromatographic peak is then analyzed for

the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 2-

butyl-5-iodofuran regioisomers.
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Caption: Workflow for the spectroscopic comparison of 2-butyl-iodofuran regioisomers.
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To cite this document: BenchChem. [Spectroscopic Comparison of 2-Butyl-5-iodofuran
Regioisomers: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15214310#spectroscopic-comparison-of-2-butyl-5-
iodofuran-regioisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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